

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

IUPAC name

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Compound of Interest

Compound Name: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

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An In-depth Technical Guide to **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine**

Abstract

This technical guide provides a comprehensive overview of **2-chloro-4-iodo-5-(trifluoromethyl)pyridine**, a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The strategic placement of chloro, iodo, and trifluoromethyl groups on the pyridine ring makes it a versatile synthetic intermediate for the development of novel bioactive molecules. This document details its chemical properties, a representative synthetic protocol, its applications in drug discovery, and relevant safety information. The inclusion of the trifluoromethyl group is particularly noteworthy, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of target compounds.^{[1][2][3]}

Chemical Identity and Properties

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a solid chemical compound at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-iodo-5-(trifluoromethyl)pyridine	[4]
Synonyms	2-Chloro-5-(trifluoromethyl)-4-iodopyridine	[5][6]
CAS Number	505084-55-9	[4][5][6][7]
Molecular Formula	C ₆ H ₂ ClF ₃ IN	[4][5][7]
Molecular Weight	307.44 g/mol	[4][5]
Physical Form	Solid	[8]
Purity	Typically ≥95%	[8]
Storage Conditions	2-8°C, keep in a dark place under an inert atmosphere	[8]

Synthesis and Reactivity

The synthesis of substituted pyridines often involves the functionalization of a pre-existing pyridine ring. While a specific protocol for **2-chloro-4-iodo-5-(trifluoromethyl)pyridine** is not readily available in the provided search results, a representative method for a structurally similar compound, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, involves directed ortho-metalation followed by iodination.[9] This approach highlights a common strategy for introducing substituents at specific positions on the pyridine ring.

Representative Experimental Protocol: Synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

This protocol is adapted from a known synthesis of a related isomer and serves as a plausible route for researchers.[9]

Step 1: Lithiation

- In a 100-mL three-necked round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 5-chloro-2-(trifluoromethyl)pyridine (1.00 equivalent) in anhydrous

tetrahydrofuran (THF).

- Cool the solution to -78°C using a dry ice/acetone bath.
- Add lithium diisopropylamide (LDA) (1.05 equivalents) dropwise to the stirred solution.
- Continue stirring the resulting solution at -78°C for 30 minutes to ensure complete deprotonation.[\[9\]](#)

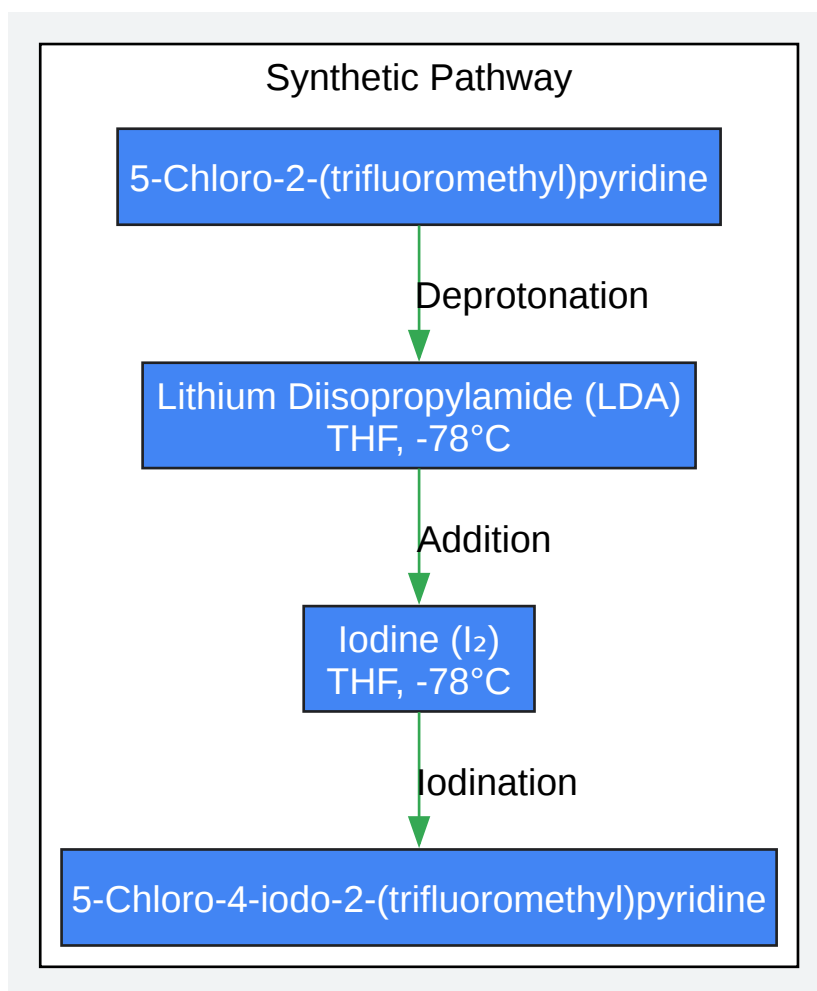
Step 2: Iodination

- Prepare a solution of iodine (I_2) (1.05 equivalents) in anhydrous THF.
- Add the iodine solution dropwise to the reaction mixture at -78°C .
- Stir the reaction mixture for an additional 2 hours at -78°C .[\[9\]](#)

Step 3: Work-up and Purification

- Quench the reaction by adding a 1M solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Dilute the mixture with water and extract the product with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether to yield the final product as a white solid.[\[9\]](#)

The chloro and iodo substituents on the pyridine ring serve as versatile handles for further chemical transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of functional groups.



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Caption: A diagram illustrating a representative synthetic pathway for a chloro-iodo-trifluoromethylpyridine derivative.

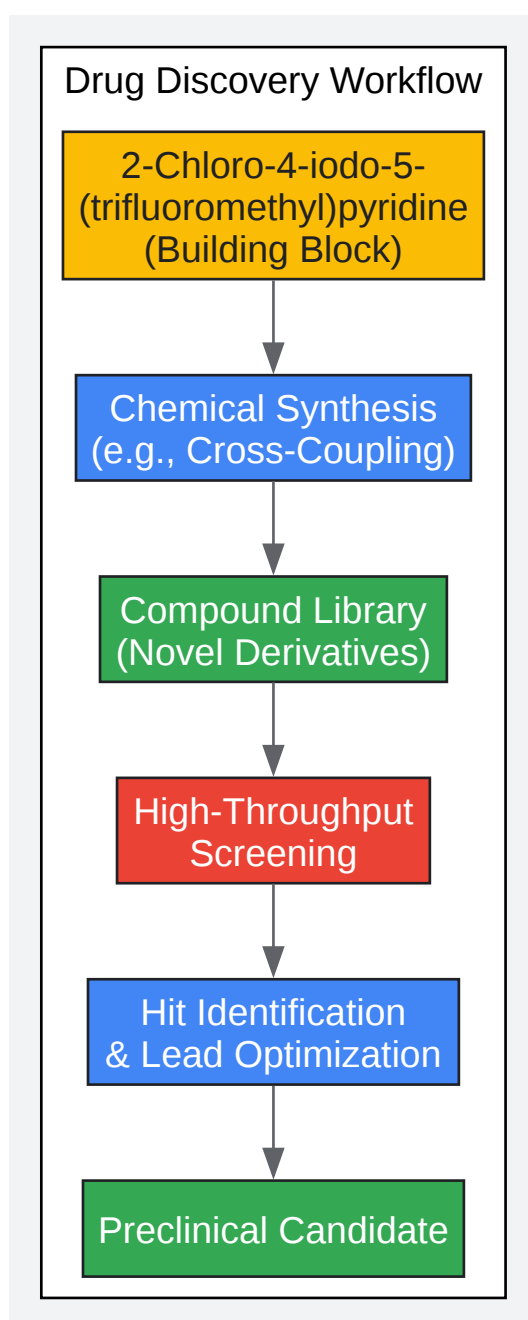
Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are pivotal in the development of modern pharmaceuticals and agrochemicals.[1][3][10] The trifluoromethyl group often imparts desirable properties to bioactive molecules, including:

- **Increased Metabolic Stability:** The strong carbon-fluorine bond resists metabolic degradation, potentially prolonging the biological half-life of a drug.[2]
- **Enhanced Lipophilicity:** This property can improve a molecule's ability to cross cell membranes.[2]

- Improved Binding Affinity: The trifluoromethyl group can modulate the electronic properties of a molecule, leading to stronger interactions with biological targets.[2]

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a valuable building block for accessing novel chemical entities. The chloro and iodo groups provide regioselective sites for introducing molecular diversity through various cross-coupling reactions. This allows medicinal chemists and researchers to systematically modify the core structure to optimize for potency, selectivity, and pharmacokinetic properties. For example, derivatives of similar compounds have been investigated as potential kinase inhibitors for cancer therapy.[2]



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Caption: Conceptual workflow for utilizing **2-chloro-4-iodo-5-(trifluoromethyl)pyridine** in drug discovery.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following hazard and precautionary statements are associated with similar compounds.

Category	Statements	Source(s)
Signal Word	Warning	[8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of new chemical entities for

pharmaceutical and agrochemical applications. Its unique combination of reactive sites and the presence of a trifluoromethyl group make it an attractive starting material for researchers aiming to develop next-generation bioactive compounds. Proper handling and adherence to safety protocols are essential when working with this compound.

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